3-[2-(2-methoxyethoxy)ethoxy]propanenitrile
CAS No.: 35633-45-5
Cat. No.: VC11608654
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
Purity: 93
* For research use only. Not for human or veterinary use.
![3-[2-(2-methoxyethoxy)ethoxy]propanenitrile - 35633-45-5](/images/no_structure.jpg)
Specification
CAS No. | 35633-45-5 |
---|---|
Molecular Formula | C8H15NO3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile |
Standard InChI | InChI=1S/C8H15NO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2,4-8H2,1H3 |
Standard InChI Key | QNWJHIPURXMKLJ-UHFFFAOYSA-N |
Canonical SMILES | COCCOCCOCCC#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-[2-(2-Methoxyethoxy)ethoxy]propanenitrile (IUPAC name: 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile) is a three-carbon nitrile with a branched ethoxy-ether substituent at the terminal carbon. The molecule consists of:
-
A propanenitrile backbone (CH2-CH2-C≡N).
-
A triethylene glycol monomethyl ether chain (OCH2CH2OCH2CH2OCH3) attached to the third carbon.
The molecular formula is C8H15NO4, with a molecular weight of 207.21 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00) .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C8H15NO4 |
Molecular Weight | 207.21 g/mol |
Exact Mass | 207.0971 Da |
Topological Polar SA | 55.9 Ų |
LogP (Octanol-Water) | 0.89 (estimated) |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound can be synthesized through nucleophilic substitution or alkylation reactions, analogous to methods described for structurally similar ethers .
Tosylate Intermediate Route
-
Preparation of Tosylate:
-
Nitrile Introduction:
Direct Alkylation
-
React propanenitrile with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) .
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar solvents (water, methanol, ethanol) due to its PEG-like chain .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments due to the nitrile group .
Table 2: Estimated Physicochemical Data
Property | Value |
---|---|
Boiling Point | ~250–270°C (extrapolated) |
Density | 1.08–1.12 g/cm³ |
Refractive Index | 1.452–1.458 |
Applications in Material Science
Polymer Synthesis
-
Conductive Polymers: Nitrile groups participate in cyclization reactions to form polyaniline-like structures, useful in organic electronics .
-
Hydrophilic Modifier: The PEG-like chain enhances hydrophilicity in coatings and drug delivery systems .
Electronic Materials
-
Dielectric Layers: Ethoxy side chains improve dielectric properties in thin-film transistors .
-
Work Function Modifier: Tuning interfacial properties in organic photovoltaics (estimated work function: −4.8 to −5.0 eV) .
Hazard Class | Category |
---|---|
Acute Toxicity (Oral) | Category 5 |
Skin Sensitization | Not classified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume